(4-Ethylcycloheptyl)methanamine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “(4-Ethylcycloheptyl)methanamine” consists of a cycloheptyl ring with an ethyl group and a methanamine group attached. The exact spatial configuration would depend on the specific synthesis process and any chiral centers in the molecule.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 155.285.Scientific Research Applications
Application in Synthesis and Chemical Reactions
- Transfer Hydrogenation Reactions : (4-Phenylquinazolin-2-yl)methanamine, a compound structurally similar to (4-Ethylcycloheptyl)methanamine, has been utilized in transfer hydrogenation reactions. High yields and turnover frequencies using ruthenium complexes derived from this ligand have been achieved, indicating its potential in catalysis and synthesis (Karabuğa et al., 2015).
Applications in Medicinal Chemistry
Antimicrobial Activities : Derivatives of methanamines, which include structures like this compound, have shown promising results in antimicrobial activities. A series of quinoline derivatives carrying methanamine moieties exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Antitumor Activities : Functionalized methanamines, including ferrocene-containing derivatives, have shown antitumor activity against various human cancer cell lines. This indicates the potential of this compound derivatives in developing anticancer agents (Károlyi et al., 2012).
Serotonin Receptor Agonists : Methanamine derivatives have been designed as serotonin 5-HT1A receptor-biased agonists, exhibiting antidepressant-like activity. This suggests the potential of this compound derivatives in treating mental health disorders (Sniecikowska et al., 2019).
Bicycle[1.1.1]Pentanes (BCPs) Incorporation : BCPs, an important motif in medicinal chemistry, can be incorporated into new targets using methanamine derivatives. This presents a method for generating BCP analogues of medicinal compounds (Shelp & Walsh, 2018).
Miscellaneous Applications
- Analytical Characterizations : N-alkyl-arylcyclohexylamines, which include compounds like this compound, have been synthesized and characterized for forensic applications. This indicates their potential use in analytical chemistry (Wallach et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
(4-Ethylcycloheptyl)methanamine is a derivative of methenamine , a urinary tract antiseptic and antibacterial drug . The primary targets of methenamine are bacteria present in the urinary tract .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Methenamine, the parent compound, works by releasing formaldehyde in the urine, which has a nonspecific bactericidal action .
Pharmacokinetics
Methenamine, the parent compound, is readily absorbed from the gastrointestinal tract . It is hydrolyzed to formaldehyde and ammonia in the urine . The elimination half-life is about 4 hours .
Result of Action
The result of the action of this compound is likely similar to that of methenamine, which is used for the prophylaxis and treatment of frequently recurring urinary tract infections . The formaldehyde released by methenamine in the urine has a nonspecific bactericidal action .
Action Environment
The action of this compound, like methenamine, is pH-dependent . It is most effective in an acidic environment (pH<6), where it is hydrolyzed to formaldehyde . Therefore, the efficacy and stability of this compound may be influenced by factors that affect urinary pH.
Properties
IUPAC Name |
(4-ethylcycloheptyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-2-9-4-3-5-10(8-11)7-6-9/h9-10H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULMHLAKIFLSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(CC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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